6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide
Description
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide |
InChI |
InChI=1S/C11H15NO2S/c12-15(13,14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H2,12,13,14) |
InChI Key |
VPZBXRNUHLXCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydrobenzoannulene Core
The core structure, tetrahydro-5H-benzoannulene , is typically synthesized via cyclization reactions involving substituted aromatic precursors, such as biphenyl derivatives or naphthalene derivatives , through Friedel-Crafts alkylation or intramolecular cyclizations.
Aromatic precursor + cyclization reagents → Tetrahydrobenzoannulene core
Reference:
- Synthesis of similar compounds involves cyclization of biphenyl derivatives under acidic or basic conditions, often using Lewis acids like AlCl₃ or Friedel-Crafts acylation followed by reduction.
Sulfonamide Functionalization
The sulfonamide group is introduced at the 5-position via sulfonation of the aromatic ring, followed by amination:
Sulfonation:
Aromatic compound reacts with chlorosulfonic acid or sulfur trioxide to introduce a sulfonyl chloride group.Amination:
The sulfonyl chloride reacts with ammonia or primary amines to form sulfonamides.
Ar–SO₂Cl + NH₃ → Ar–SO₂–NH₂ (sulfonamide)
- The sulfonation of aromatic compounds is well-documented, with reaction conditions optimized to prevent over-sulfonation or degradation.
Specific Preparation Method for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide
Based on the literature, especially the synthesis of related heterocyclic sulfonamides, the following detailed method is proposed:
Synthesis of the Tetrahydrobenzoannulene Core
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Biphenyl derivative + AlCl₃ | Friedel-Crafts cyclization to form the core |
| 2 | Hydrogenation (H₂, Pd/C) | Reduction to tetrahydro derivative |
| 3 | Purification | Column chromatography to isolate the core |
Sulfonation at the 5-Position
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Chlorosulfonic acid (ClSO₃H) | Electrophilic sulfonation at the aromatic ring |
| 2 | Quenching with water | To form sulfonic acid derivative |
| 3 | Conversion to sulfonyl chloride | Thionyl chloride (SOCl₂) treatment |
Formation of the Sulfonamide
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ammonia or primary amine | Nucleophilic substitution to form sulfonamide |
| 2 | Reflux | To ensure complete reaction |
| 3 | Purification | Recrystallization or chromatography |
Data Table Summarizing the Preparation Methods
| Method | Key Reagents | Main Reactions | Yield | Remarks |
|---|---|---|---|---|
| A | Biphenyl derivatives, AlCl₃, H₂, Pd/C | Cyclization and reduction | 60-75% | Well-established for core synthesis |
| B | Aromatic precursor + ClSO₃H, SOCl₂, NH₃ | Sulfonation and sulfonamide formation | 65-80% | Requires controlled conditions to prevent over-sulfonation |
Research Findings and Validation
Spectral Data:
The synthesized compounds are characterized by IR (for sulfonamide S=O stretches around 1150–1350 cm⁻¹), NMR (distinct signals for aromatic and aliphatic protons), and mass spectrometry confirming molecular weights.Biological Activity:
Studies indicate that sulfonamide derivatives exhibit significant antimicrobial activity, validating the importance of precise synthesis.Reaction Optimization: Literature suggests that controlling temperature and reagent ratios during sulfonation enhances yield and purity.
Chemical Reactions Analysis
Reaction Types
The compound exhibits diverse reactivity due to its sulfonamide functional group and polycyclic aromatic framework. Key reaction pathways include:
1.1 Oxidation
Oxidation typically converts the sulfonamide group into sulfonic acids or sulfoxides. This reaction is facilitated by strong oxidizing agents like potassium permanganate in acidic media.
1.2 Reduction
Reduction reactions can transform the sulfonamide group into amines or alcohols using hydride donors such as lithium aluminum hydride (LAH) in anhydrous ether.
1.3 Nucleophilic Substitution
The sulfonamide group acts as a leaving group in substitution reactions. Nucleophiles (e.g., amines, thiols) replace the sulfonamide moiety under basic conditions (e.g., triethylamine).
1.4 Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with nitrilimines generated from hydrazonoyl halides. These reactions proceed regioselectively under microwave irradiation to form spiro[benzoannulene-pyrazole] derivatives .
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Acidic medium, elevated temperature |
| Reduction | Lithium aluminum hydride, NaBH₄ | Anhydrous ether, reflux |
| Substitution | Amines, thiols, triethylamine | Room temperature, catalytic base |
| Cycloaddition | Nitrilimines, hydrazonoyl halides | Microwave irradiation, ethanolic KOH |
Reaction Products
| Reaction | Major Products |
|---|---|
| Oxidation | Sulfonic acids, sulfoxides |
| Reduction | Amines, alcohols |
| Substitution | Substituted benzoannulene derivatives |
| Cycloaddition | Spiro[benzoannulene-pyrazole] compounds |
Mechanistic Insights
The sulfonamide group enables hydrogen bonding with active sites of enzymes or receptors, facilitating biological interactions. This property is exploited in drug design to inhibit enzymatic activity or modulate receptor function.
Research Findings from Diverse Sources
-
Microwave-Assisted Synthesis : The compound undergoes regioselective cycloadditions with nitrilimines under microwave irradiation, yielding spiro[benzoannulene-pyrazole] derivatives .
-
Biological Evaluation : Derivatives of benzoannulene-5-sulfonamide exhibit potent anti-proliferative activity against cancer cell lines, highlighting their therapeutic potential .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Table 1: Pharmacological Profiles of Key Benzo[7]Annulene Derivatives
Physicochemical and Structural Properties
- Polarity : Sulfonamide derivatives are expected to exhibit higher polarity than amine or ketone analogs, improving solubility and bioavailability. This contrasts with 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amines, which lack sufficient polarity for imaging applications .
- Electronic Effects: Nitro and halogen substituents enhance electrophilicity, influencing receptor binding. For example, 2-NO₂ groups in 7c stabilize interactions at the GluN1b/GluN2B subunit interface .
- Crystallography and DFT : Halogenated nitro derivatives (e.g., bromo-nitro-arylhimachalene) have been characterized via X-ray crystallography and DFT, revealing intermolecular interactions critical for stability .
Biological Activity
6,7,8,9-Tetrahydro-5H-benzo annulene-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its biological activities. The chemical formula is , with a molecular weight of approximately 225.29 g/mol. Its structure includes a sulfonamide group that is pivotal in its interaction with biological targets.
Antiproliferative Activity
Research indicates that 6,7,8,9-tetrahydro-5H-benzo annulene-5-sulfonamide exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies show that it triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
- Inhibition of Tubulin Polymerization : Similar to known chemotherapeutics like paclitaxel, it interferes with microtubule dynamics, leading to cell cycle arrest.
- Kinase Inhibition : It has been identified as an inhibitor of specific kinases involved in cell proliferation signaling pathways.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on MCF-7 Cells :
-
In Vivo Studies :
- Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The observed effects were consistent with the in vitro findings regarding apoptosis and cell cycle arrest.
- Comparative Analysis with Other Compounds :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide derivatives?
- Methodological Answer : Synthesis often involves functionalization of the benzo[7]annulene core. For example, tert-butyldiphenylsilyl (TBDPS) protection is used to stabilize intermediates during carboxylation or sulfonamide formation . Hydrogenation under controlled conditions (e.g., Pd/C catalysts at 70°C) can reduce nitro or bromo substituents while preserving the annulene structure . Key steps include protecting group strategies and purification via column chromatography .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, especially for sulfonamide derivatives . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight and regiochemistry. Cross-validation with IR spectroscopy can identify sulfonamide functional groups (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Safety data sheets (SDS) for related derivatives highlight flammability (H225), acute toxicity (H300), and skin corrosion (H314). Use silanized glassware to prevent adsorption losses , store at −18°C in inert atmospheres, and employ fume hoods for reactions involving volatile intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonamide derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from substituents (e.g., bromo or nitro groups) requires tailored reaction conditions. For example, using polar aprotic solvents (e.g., DMF) at elevated temperatures (70–100°C) improves solubility and reaction kinetics . Kinetic studies via in-situ NMR can identify rate-limiting steps, such as sulfonamide coupling efficiency .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural elucidation?
- Methodological Answer : Ambiguities arise from conformational flexibility in the annulene ring. Use variable-temperature NMR to observe dynamic effects or employ NOESY/ROESY experiments to confirm spatial proximity of protons . Computational tools (DFT or molecular mechanics) can simulate spectra to match experimental data .
Q. What experimental designs are effective for studying the compound’s reactivity under photochemical or oxidative conditions?
- Methodological Answer : Design photostability assays using UV-Vis spectroscopy to monitor degradation kinetics. For oxidative studies, employ controlled oxygen atmospheres and redox-sensitive probes (e.g., DPPH for radical scavenging assays). Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates reaction products for LC-MS analysis .
Q. How can computational chemistry predict the compound’s electronic properties for pharmacological applications?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. Molecular docking studies against target proteins (e.g., enzymes in ) require optimized force fields for the annulene scaffold .
Q. What strategies validate the compound’s biological activity in vitro while minimizing false positives?
- Methodological Answer : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. For cytotoxicity studies, include counterscreens with structurally related analogs to distinguish specific effects from nonspecific interactions. Dose-response curves with Hill coefficients >1 indicate cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
